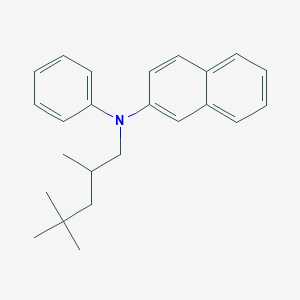
Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl-: is a complex organic compound with the molecular formula C24H29N and a molecular weight of 331.4938 g/mol . This compound is known for its unique structural features, which include a pentanamine backbone substituted with trimethyl, naphthalenyl, and phenyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- typically involves multi-step organic reactions. One common method includes the alkylation of naphthalenyl and phenyl amines with 2,4,4-trimethylpentanamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding naphthalenyl and phenyl oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes .
Industry: Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Mecanismo De Acción
The mechanism of action of Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with cellular membranes .
Comparación Con Compuestos Similares
- 2,4,4-Trimethyl-2-pentanamine
- N,N,2-Trimethyl-1-pentanamine
- tert-Octylamine
Comparison: Compared to these similar compounds, Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- is unique due to the presence of both naphthalenyl and phenyl groups. This structural complexity imparts distinct chemical properties, making it more versatile in various applications .
Propiedades
Número CAS |
68845-34-1 |
|---|---|
Fórmula molecular |
C24H29N |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-phenyl-N-(2,4,4-trimethylpentyl)naphthalen-2-amine |
InChI |
InChI=1S/C24H29N/c1-19(17-24(2,3)4)18-25(22-12-6-5-7-13-22)23-15-14-20-10-8-9-11-21(20)16-23/h5-16,19H,17-18H2,1-4H3 |
Clave InChI |
NOSNNQQNOPZHMH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)C)CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


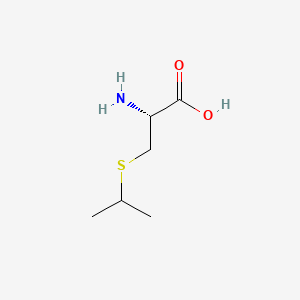

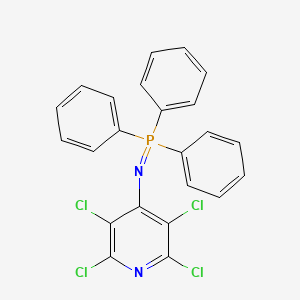
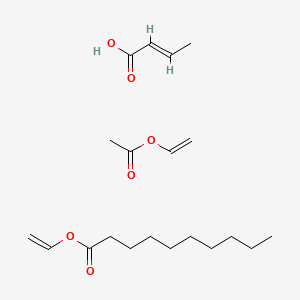
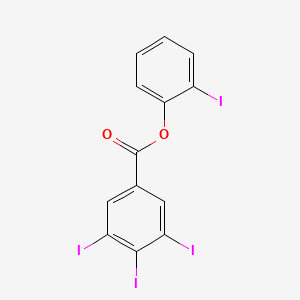
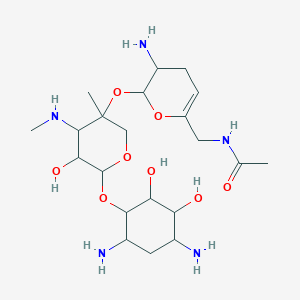
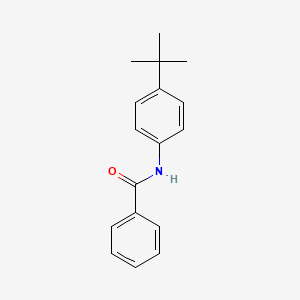
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)


![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)
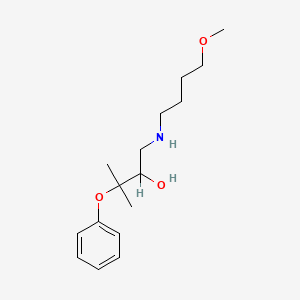

![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
